molecular formula C10H12N6S B15115154 4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine

4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine

Cat. No.: B15115154
M. Wt: 248.31 g/mol
InChI Key: CUSZOPKQUNEKMN-UHFFFAOYSA-N
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Description

4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine is a heterocyclic compound that contains a triazole ring, a pyrimidine ring, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a condensation reaction between a β-dicarbonyl compound and an amidine derivative.

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a thiol with an epoxide or halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in cell proliferation, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of rings and functional groups, which may confer unique properties and applications compared to other similar compounds.

Properties

Molecular Formula

C10H12N6S

Molecular Weight

248.31 g/mol

IUPAC Name

4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine

InChI

InChI=1S/C10H12N6S/c1-3-17-4-2-15(1)9-5-10(13-7-12-9)16-8-11-6-14-16/h5-8H,1-4H2

InChI Key

CUSZOPKQUNEKMN-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=NC(=C2)N3C=NC=N3

Origin of Product

United States

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